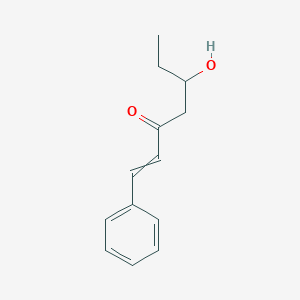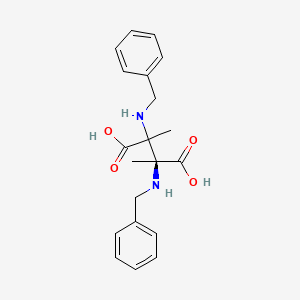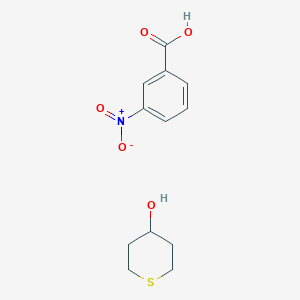![molecular formula C27H22F3NO2Sn B12533388 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine CAS No. 666753-15-7](/img/structure/B12533388.png)
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine is a chemical compound known for its unique structure and properties. This compound features a pyridine ring substituted with a stannyl group, which is further modified with 2-fluorophenyl groups. The presence of the stannyl group makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and tris(2-fluorophenyl)methanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group.
Catalysts and Reagents: Commonly used reagents include tin(IV) chloride and a base such as triethylamine.
Procedure: The pyridine is reacted with tris(2-fluorophenyl)methanol in the presence of tin(IV) chloride and triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Analyse Des Réactions Chimiques
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine undergoes various types of chemical reactions:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields tin oxides, while substitution reactions yield various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine involves its interaction with molecular targets such as enzymes and proteins. The stannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The fluorophenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparaison Avec Des Composés Similaires
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine can be compared with other stannylated pyridine derivatives:
4-[({Tris[(phenyl)methyl]stannyl}oxy)carbonyl]pyridine: Similar structure but lacks the fluorine atoms, resulting in different reactivity and binding properties.
4-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]pyridine: Contains chlorine atoms instead of fluorine, which affects its chemical and biological properties.
4-[({Tris[(2-bromophenyl)methyl]stannyl}oxy)carbonyl]pyridine:
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of fluorine atoms.
Propriétés
Numéro CAS |
666753-15-7 |
|---|---|
Formule moléculaire |
C27H22F3NO2Sn |
Poids moléculaire |
568.2 g/mol |
Nom IUPAC |
tris[(2-fluorophenyl)methyl]stannyl pyridine-4-carboxylate |
InChI |
InChI=1S/3C7H6F.C6H5NO2.Sn/c3*1-6-4-2-3-5-7(6)8;8-6(9)5-1-3-7-4-2-5;/h3*2-5H,1H2;1-4H,(H,8,9);/q;;;;+1/p-1 |
Clé InChI |
NFKIVNBQCUOJJO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C[Sn](CC2=CC=CC=C2F)(CC3=CC=CC=C3F)OC(=O)C4=CC=NC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


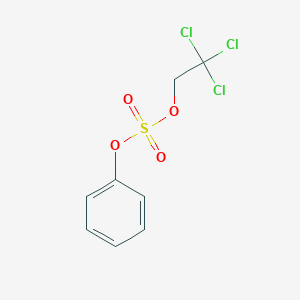
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)
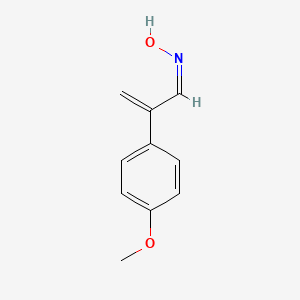
![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)

![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
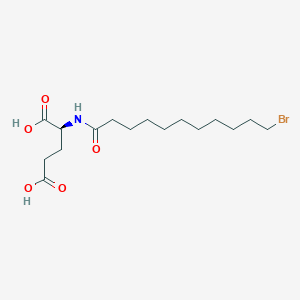
![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)
